4-Amino-3-nitrobenzonitrile

概述

描述

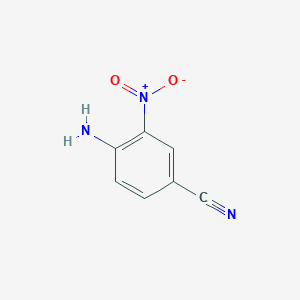

4-Amino-3-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group into the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the final product .

化学反应分析

Types of Reactions: 4-Amino-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Reduction: 4-Amino-3-aminobenzonitrile.

Substitution: Depending on the nucleophile, different substituted benzonitriles can be formed.

科学研究应用

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) : Recent research has highlighted the potential of 4-amino-3-nitrobenzonitrile as a metal-free dye in DSSCs. Computational studies indicate that this compound can effectively harvest light, contributing to enhanced solar cell efficiency. The quantum chemical calculations demonstrate favorable energy levels for electron injection, making it a promising candidate for renewable energy applications .

Pharmaceutical Applications

Intermediate in Drug Synthesis : this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, leading to the development of drugs that target specific biological pathways. For instance, derivatives of this compound have shown potential in treating conditions such as cancer and bacterial infections.

Material Science

Gamma Irradiation Studies : The compound is utilized in studies examining the effects of gamma irradiation on the release mechanisms from polyanhydride matrices. This research is critical for developing controlled drug delivery systems, where this compound can be encapsulated to achieve targeted therapeutic effects .

Analytical Chemistry

Chromatographic Applications : In analytical chemistry, this compound is used as a standard reference material for chromatographic methods, including High-Performance Liquid Chromatography (HPLC). Its well-defined properties facilitate accurate quantification and analysis of complex mixtures .

Cosmetic Industry

Hair Dyes : This compound is also found in oxidative and non-oxidative hair dye formulations. Regulatory bodies have assessed its safety for use at specified concentrations, confirming its effectiveness as a coloring agent while adhering to safety standards .

Case Study 1: Dye-Sensitized Solar Cells

A study conducted on the use of this compound in DSSCs demonstrated that incorporating this dye significantly improved the energy conversion efficiency compared to traditional metal-based dyes. The findings suggest that optimizing the molecular structure could lead to even higher efficiencies.

Case Study 2: Gamma Irradiation Effects

Research involving gamma irradiation showed that varying doses influenced the release kinetics of this compound from polyanhydride matrices. The results indicated that controlled irradiation could enhance drug release profiles, potentially improving therapeutic outcomes.

作用机制

The mechanism of action of 4-Amino-3-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the amino group can participate in various chemical reactions. These functional groups interact with molecular targets and pathways, influencing the compound’s reactivity and applications .

相似化合物的比较

- 4-Aminobenzonitrile

- 3-Nitrobenzonitrile

- 4-Nitrobenzonitrile

Comparison: 4-Amino-3-nitrobenzonitrile is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis .

生物活性

4-Amino-3-nitrobenzonitrile (CAS No. 6393-40-4) is an organic compound with notable biological activity, particularly as a precursor in the synthesis of pharmaceuticals aimed at treating infectious diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₅N₃O₂

- Molecular Weight : 163.13 g/mol

- Melting Point : 159-161 °C

- Solubility : Very soluble in water (up to 5.21 mg/ml) .

This compound acts primarily through its interactions with biological macromolecules. Its nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The compound has been studied for its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is particularly effective against certain strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

A study demonstrated its efficacy in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .

Cytotoxicity and Safety Profile

While exploring its biological activity, it is essential to consider the cytotoxic effects of this compound. The compound has shown varying degrees of cytotoxicity in different cell lines, indicating a need for careful evaluation in therapeutic contexts. The following table summarizes its cytotoxicity profile:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF7 | 30 | Moderate cytotoxicity |

| NIH3T3 | 15 | High cytotoxicity |

The compound is classified as causing skin and eye irritation (H315, H319) and may lead to respiratory irritation (H335), necessitating proper handling precautions .

Case Study 1: Synthesis and Application

In a recent study, researchers synthesized derivatives of this compound to enhance its antimicrobial properties. Modifications to the side chains significantly improved antibacterial efficacy against resistant strains of bacteria. This approach highlights the compound's potential in drug development .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved multiple animal models and revealed that while the compound exhibits promising antibacterial activity, it also presents risks for acute toxicity at higher doses. This necessitates further research into dosage optimization for clinical applications .

常见问题

Q. What are the key safety precautions when handling 4-Amino-3-nitrobenzonitrile in laboratory settings?

Basic

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .

- Ventilation : Use fume hoods or ensure well-ventilated areas to avoid inhalation of dust or vapors .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and store in sealed containers for disposal. Avoid environmental release .

- Storage : Keep in tightly closed containers in cool, dry areas away from oxidizers and ignition sources .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Basic

- Methodological Answer :

- NMR : Compare H and C NMR spectra with reference data (e.g., CAS 6393-40-4). Key signals include aromatic protons at δ 7.8–8.2 ppm and nitrile C≡N at ~115 ppm .

- IR : Confirm nitrile (C≡N) stretch at ~2230 cm and nitro (NO) absorption near 1530 cm .

Q. What computational methods are suitable for predicting the electronic properties of this compound for applications in dye-sensitized solar cells (DSSCs)?

Advanced

- Methodological Answer :

- Software : Gaussian 09 or ORCA for density functional theory (DFT) calculations.

- Parameters :

- Optimize geometry using B3LYP/6-31G(d,p) basis set.

- Calculate frontier molecular orbitals (HOMO-LUMO) to estimate charge-transfer efficiency .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess light-harvesting potential .

- Challenges : Address electron-withdrawing effects of the nitro group, which may reduce dye regeneration efficiency in DSSCs .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during the characterization of this compound derivatives?

Advanced

- Methodological Answer :

- Cross-Validation :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

Q. What environmental considerations must be addressed when disposing of this compound waste?

Advanced

- Methodological Answer :

- Degradation Methods :

- Chemical Treatment : Oxidize nitro groups using Fenton’s reagent (Fe/HO) to reduce toxicity .

- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for nitro-reductase activity under aerobic conditions .

- Regulatory Compliance : Follow EPA guidelines for nitrile-containing waste (e.g., DTXSID201303916) and document disposal via approved facilities .

Q. What synthetic routes are effective for introducing the nitro group regioselectively in this compound?

Advanced

- Methodological Answer :

- Nitration Strategy :

- Start with 4-aminobenzonitrile. Use mixed acid (HNO/HSO) at 0–5°C to direct nitration to the meta position relative to the amino group .

- Challenges :

- Competing para-nitration can occur; monitor reaction progress via TLC (eluent: hexane/EtOAc 7:3).

- Protect the amino group with acetyl chloride if ortho/para selectivity is problematic .

属性

IUPAC Name |

4-amino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHADAZIDZMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344315 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-40-4 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。